Cdk4/6-IN-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PF-07220060 is a novel, potent, and selective inhibitor of cyclin-dependent kinase 4 (CDK4). It has been developed to improve efficacy and safety outcomes in patients treated with currently approved dual CDK4/6 inhibitors. This compound is particularly significant in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative metastatic breast cancer .
Preparation Methods
PF-07220060 is synthesized through an aminopyrimidine-based route. The synthetic process involves the formation of the aminopyrimidine core, followed by selective functionalization to achieve the desired CDK4 selectivity. The industrial production methods focus on optimizing yield and purity while minimizing the formation of by-products .
Chemical Reactions Analysis
PF-07220060 primarily undergoes reactions typical of aminopyrimidine derivatives. These include:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the aminopyrimidine core.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of the aminopyrimidine core with modified functional groups .
Scientific Research Applications
PF-07220060 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of CDK4 in cell cycle regulation.
Biology: Employed in research to understand the molecular mechanisms of CDK4 inhibition and its effects on cell proliferation.
Medicine: Investigated for its therapeutic potential in treating various cancers, particularly hormone receptor-positive, human epidermal growth factor receptor 2-negative metastatic breast cancer
Mechanism of Action
PF-07220060 selectively inhibits CDK4, which prevents the phosphorylation of retinoblastoma protein early in the G1 phase of the cell cycle. This inhibition prevents the CDK-mediated G1-S-phase transition, leading to cell cycle arrest. By suppressing DNA replication, PF-07220060 inhibits tumor cell proliferation .
Comparison with Similar Compounds
PF-07220060 is compared with other dual CDK4/6 inhibitors such as palbociclib, abemaciclib, and ribociclib. Unlike these dual inhibitors, PF-07220060 exhibits a 20-fold and 4-fold increased selectivity for CDK4 over CDK6, respectively . This increased selectivity translates to reduced dose-limiting hematologic toxicities, such as neutropenia, and allows for higher tolerated plasma concentrations, leading to improved tumor growth inhibition .
Similar compounds include:
Palbociclib: A dual CDK4/6 inhibitor with significant hematologic toxicities.
Abemaciclib: Another dual CDK4/6 inhibitor with a broader spectrum of activity but also associated with hematologic toxicities.
Ribociclib: A dual CDK4/6 inhibitor with similar efficacy and safety profiles to palbociclib and abemaciclib.
PF-07220060’s unique selectivity for CDK4 over CDK6 makes it a promising candidate for further development and clinical use .
Properties
Molecular Formula |
C22H27ClFN5O3 |
---|---|
Molecular Weight |
463.9 g/mol |
IUPAC Name |
(3S,4R)-4-[[5-chloro-4-[7-fluoro-2-(2-hydroxypropan-2-yl)-3-propan-2-ylbenzimidazol-5-yl]pyrimidin-2-yl]amino]oxan-3-ol |
InChI |
InChI=1S/C22H27ClFN5O3/c1-11(2)29-16-8-12(7-14(24)19(16)27-20(29)22(3,4)31)18-13(23)9-25-21(28-18)26-15-5-6-32-10-17(15)30/h7-9,11,15,17,30-31H,5-6,10H2,1-4H3,(H,25,26,28)/t15-,17-/m1/s1 |
InChI Key |
QYJLBHRAPDJOSO-NVXWUHKLSA-N |
Isomeric SMILES |
CC(C)N1C2=C(C(=CC(=C2)C3=NC(=NC=C3Cl)N[C@@H]4CCOC[C@H]4O)F)N=C1C(C)(C)O |
Canonical SMILES |
CC(C)N1C2=C(C(=CC(=C2)C3=NC(=NC=C3Cl)NC4CCOCC4O)F)N=C1C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.